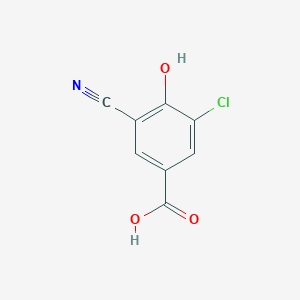

3-Chloro-5-cyano-4-hydroxybenzoic acid

CAS No.:

Cat. No.: VC13764229

Molecular Formula: C8H4ClNO3

Molecular Weight: 197.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClNO3 |

|---|---|

| Molecular Weight | 197.57 g/mol |

| IUPAC Name | 3-chloro-5-cyano-4-hydroxybenzoic acid |

| Standard InChI | InChI=1S/C8H4ClNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13) |

| Standard InChI Key | CNHVKAWWDZHMCL-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O |

| Canonical SMILES | C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 3-chloro-5-cyano-4-hydroxybenzoic acid is C₉H₅ClNO₃, derived by substituting the methyl ester group in its analog (C₁₀H₇ClNO₃) with a carboxylic acid moiety. The molecular weight is calculated as 213.59 g/mol, accounting for the loss of a methyl group (–CH₃, 15.03 g/mol) and the addition of a hydroxyl group (–OH, 17.01 g/mol) at the carboxyl position.

Spectroscopic and Computational Data

The methyl ester analog’s spectroscopic data offer insights into the free acid’s structure:

The presence of electron-withdrawing groups (–Cl, –CN) and the hydroxyl group creates a polarized aromatic system, influencing reactivity and intermolecular interactions.

Synthetic Methodologies

Esterification and Functionalization

The synthesis of methyl 3-chloro-5-cyano-4-hydroxybenzoate involves esterification of the parent benzoic acid . For the free acid, analogous steps would require protection/deprotection strategies:

-

Esterification: Reaction of 3-chloro-4-hydroxybenzoic acid with methanol under acidic conditions to form the methyl ester.

-

Cyanation: Introduction of the cyano group at position 5 via nucleophilic substitution or metal-catalyzed cross-coupling .

Chlorination and Hydroxylation

Chlorination at position 3 is typically achieved using chlorinating agents like POCl₃ or Cl₂ gas . The hydroxyl group at position 4 may originate from demethylation of a methoxy precursor, as seen in bosutinib synthesis .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted to be sparingly soluble in water due to the hydrophobic cyano and chloro groups, but soluble in polar aprotic solvents (e.g., DMF, DMSO) .

-

Stability: Susceptible to decarboxylation at elevated temperatures, common in ortho-substituted benzoic acids .

Thermal Properties

The methyl ester analog has no reported melting point , but the free acid’s melting point is anticipated to exceed 200°C based on analogous compounds (e.g., 3-chloro-5-hydroxy-4-methoxybenzaldehyde melts at 114–117°C) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Structurally related compounds serve as intermediates in kinase inhibitors like bosutinib . The cyano group enhances binding affinity to target proteins, while the hydroxyl group facilitates hydrogen bonding .

Coordination Chemistry

The hydroxyl and carboxylic acid groups enable chelation with metal ions, making the compound a candidate for catalytic or materials science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume